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Compound of Interest

Compound Name:
2-Chloro-4-(dimethylamino)-5-

fluoropyrimidine

Cat. No.: B1363798 Get Quote

An In-depth Technical Guide to the Structure, Reactivity, and Application of 2-Chloro-4-
(dimethylamino)-5-fluoropyrimidine

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-
(dimethylamino)-5-fluoropyrimidine, a key heterocyclic building block in modern medicinal

chemistry. We will dissect its core chemical structure, predict its spectroscopic signatures, and

explore the nuanced reactivity profile that makes it a valuable reagent. The guide details a

representative synthetic protocol for its application in nucleophilic aromatic substitution (SNAr)

reactions and contextualizes its importance through its role in the development of targeted

therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers,

chemists, and drug development professionals seeking a deeper understanding of this versatile

scaffold.

Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved therapeutic agents. Its nitrogen-rich, electron-deficient nature provides a

versatile platform for introducing diverse functionalities and tuning physicochemical properties.

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS No. 355829-23-1) is a highly

functionalized pyrimidine derivative that has garnered significant interest as a starting material

for complex molecular targets. The strategic placement of its four distinct substituents—a

reactive chloro leaving group, an electron-donating dimethylamino group, and an electron-
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withdrawing fluoro group—creates a unique electronic environment that dictates its reactivity

and utility in the synthesis of high-value compounds, particularly in the realm of protein kinase

inhibitors.

Elucidation of the Core Chemical Structure
Systematic Nomenclature and Identifiers
The structure of the molecule is precisely described by its IUPAC name: 2-chloro-5-fluoro-N,N-

dimethylpyrimidin-4-amine. This name systematically maps the substituents to the pyrimidine

core.

Identifier Value

CAS Number 355829-23-1[1][2][3][4]

Molecular Formula C₆H₇ClFN₃

Molecular Weight 175.59 g/mol [3]

SMILES CN(C)C1=NC(Cl)=NC=C1F

InChI
InChI=1S/C6H7ClFN3/c1-11(2)6-4(8)3-9-

5(7)10-6/h3H,1-2H3

2D and 3D Structural Representations

Figure 1. 2D Chemical Structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine.

Key Structural Features and Their Electronic Influence
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The molecule's utility is a direct consequence of the interplay between its functional groups:

Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions

1 and 3. The nitrogen atoms are electron-withdrawing, making the ring π-deficient and

susceptible to nucleophilic attack.

C2-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving

group, particularly because its position is flanked by two electron-withdrawing ring nitrogens,

which stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction.

C4-Dimethylamino Group: This group is a strong electron-donating group (EDG) through

resonance (+R effect). It increases the electron density of the pyrimidine ring, which can

modulate the reactivity at other positions.

C5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-

withdrawing effect through induction (-I effect). This effect further activates the ring towards

nucleophilic attack, making the C2-chloro group more labile.

The combination of a strong electron-withdrawing group (fluoro) and an electron-donating

group (dimethylamino) on the pyrimidine ring creates a "push-pull" electronic system that finely

tunes the reactivity of the C2 position for selective substitution.

Predicted Spectroscopic and Analytical
Characterization
While specific, published spectral data for this exact compound are not readily available, its

spectroscopic characteristics can be reliably predicted based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are

influenced by the electronic environment of each nucleus.
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Predicted Spectroscopic Data

¹H NMR δ (ppm)

~8.0-8.2

~3.1-3.3

¹³C NMR δ (ppm)

~160-165

~155-160

~145-155 (d)

~140-145 (d)

~35-40

¹⁹F NMR δ (ppm)

-120 to -140

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and isotopic pattern.

Expected Molecular Ion (M⁺): A peak at m/z 175.

Isotopic Pattern: A characteristic M+2 peak at m/z 177 with approximately one-third the

intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom.

Key Fragment: Loss of a chlorine radical (·Cl) to give a fragment at m/z 140.

Reactivity Profile and Synthetic Utility
The Cornerstone of Reactivity: SNAr at C2
The dominant reaction pathway for this molecule is the nucleophilic aromatic substitution

(SNAr) at the C2 position. The pyrimidine ring, being electron-deficient, facilitates this reaction,

which typically proceeds through a two-step addition-elimination mechanism involving a

stabilized anionic intermediate (Meisenheimer complex).[5][6]
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The C2 position is exceptionally activated for substitution due to:

Adjacent Nitrogens: The two ring nitrogens at positions 1 and 3 act as powerful electron

sinks, stabilizing the negative charge developed in the Meisenheimer intermediate.

C5-Fluoro Group: The inductive electron-withdrawing nature of the fluorine at C5 further

depletes the ring of electron density, enhancing the rate of nucleophilic attack.

Good Leaving Group: The chloride ion is an effective leaving group, readily departing to

restore the aromaticity of the ring in the final step.

A Representative Synthetic Protocol: SNAr with an
Amine
This protocol describes a general procedure for the reaction of 2-Chloro-4-(dimethylamino)-5-
fluoropyrimidine with a generic primary or secondary amine, a common step in the synthesis

of kinase inhibitors.[7]

Objective: To synthesize 2-(Alkyl/Arylamino)-4-(dimethylamino)-5-fluoropyrimidine.

Materials:

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (1.0 equiv)

Desired amine (R¹R²NH) (1.1 - 1.5 equiv)

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (1.0 equiv) and the

chosen solvent (e.g., Dioxane, 5-10 mL per mmol of substrate).

Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the

base, DIPEA (2.0 equiv). The base is crucial to scavenge the HCl generated during the
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reaction.

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature

depends on the nucleophilicity of the amine and should be determined empirically.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-24 hours).

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture

with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by flash

column chromatography on silica gel to yield the desired substituted pyrimidine.

Experimental Workflow Diagram
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Figure 2. S_NAr Experimental Workflow
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Caption: A flowchart of the typical experimental procedure for S_NAr.
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Applications in Medicinal Chemistry
The 2-amino-4-substituted-5-fluoropyrimidine scaffold is a cornerstone in the design of protein

kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular

processes, and their dysregulation is a hallmark of many diseases, including cancer and

inflammatory disorders.

Scaffold for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases

that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is

pivotal for hematopoiesis and immune response. Gain-of-function mutations, such as the JAK2-

V617F mutation, are drivers of myeloproliferative neoplasms (MPNs).[7]

Consequently, JAK2 is a prime therapeutic target. Many potent JAK2 inhibitors utilize a

pyrimidine core to mimic the adenine hinge-binding region of ATP. The inhibitor AZD1480, for

instance, was developed from a 5-chloro-N2-substituted-N4-pyrazolyl-pyrimidine-2,4-diamine

scaffold, highlighting the utility of related chloro-pyrimidine starting materials in accessing this

class of drugs.[7][8] The 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine scaffold provides a

direct entry point for synthesizing libraries of related compounds to optimize potency,

selectivity, and pharmacokinetic properties.

Simplified JAK-STAT Signaling Pathway
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Figure 3. Inhibition of the JAK-STAT Pathway
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Caption: A diagram of JAK-STAT signaling and the point of therapeutic intervention.
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Conclusion
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is more than just a chemical compound; it is

a strategically designed tool for synthetic and medicinal chemists. Its structure is a masterclass

in the electronic tuning of a heterocyclic core. The interplay of its chloro, dimethylamino, and

fluoro substituents renders the C2 position highly susceptible to selective nucleophilic aromatic

substitution, providing a reliable and versatile method for constructing complex molecular

architectures. As demonstrated by its relevance to the synthesis of kinase inhibitors for critical

targets like JAK2, this pyrimidine building block will undoubtedly continue to play a vital role in

the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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